4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid
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Overview
Description
4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is a synthetic organic compound featuring a piperidine ring, a phenoxy group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Formation of the Amide Bond: The amide bond between the piperidine ring and the pentanoic acid is formed through condensation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The final compound is assembled by linking the phenoxypropanoyl group to the piperidine ring and then attaching the pentanoic acid moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, this compound has potential applications in drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenoxy group can engage in specific binding interactions, while the amide and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of pentanoic acid.
4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
N-Phenylpiperidine-3-carboxamide: Lacks the phenoxypropanoyl group but retains the piperidine and amide functionalities.
Uniqueness
4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxy group, in particular, distinguishes it from many other piperidine derivatives, providing unique opportunities for chemical modifications and interactions.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
4-[[1-(3-phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-15(9-10-19(24)25)21-20(26)16-6-5-12-22(14-16)18(23)11-13-27-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3,(H,21,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMXKQJOLHIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1CCCN(C1)C(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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